Product packaging for rac Formoterol O-Sulfate(Cat. No.:CAS No. 250336-08-4)

rac Formoterol O-Sulfate

Cat. No.: B585857
CAS No.: 250336-08-4
M. Wt: 424.468
InChI Key: SYCKLDLMANMYDY-ACJLOTCBSA-N
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Description

rac Formoterol O-Sulfate is a key metabolite of the long-acting beta2-adrenergic receptor agonist (LABA) formoterol . Formoterol is administered as a racemate, consisting of a 50:50 mixture of the active (R,R)- and inactive (S,S)-enantiomers, and is a mainstay in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The metabolism of formoterol in humans involves direct conjugation, with glucuronidation being the major pathway and sulfation identified as a minor pathway . This sulfate conjugate is critical for in vitro research aimed at elucidating the complete metabolic fate of formoterol and understanding the interindividual variability in drug response . Studies have shown that the metabolism of formoterol is stereoselective, meaning the two enantiomers are processed at different rates by the body's enzymatic systems . Investigating this compound allows researchers to probe the significance of the sulfation pathway and its potential impact on the drug's overall pharmacokinetic profile, duration of action, and the observed differences in bronchodilation duration among patients . This compound is presented as the sodium salt for enhanced stability. It is supplied with a Certificate of Analysis to guarantee its identity and purity for your investigative applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O7S B585857 rac Formoterol O-Sulfate CAS No. 250336-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKLDLMANMYDY-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747825
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250336-08-4
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations in Formoterol Sulfation

Enantiomeric Nature of rac-Formoterol

Formoterol (B127741) possesses two chiral centers, which results in the potential for four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). slideshare.netgoogle.com The (R,R) and (S,S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. slideshare.netgoogle.com Similarly, the (R,S) and (S,R) isomers form another enantiomeric pair. slideshare.net The commercially available and clinically utilized form of the drug is rac-formoterol, a racemic mixture consisting of a 1:1 ratio of the (R,R)- and (S,S)-enantiomers. slideshare.netgoogle.comiipseries.org

The pharmacological activity of formoterol is almost exclusively attributed to the (R,R)-enantiomer, which is a potent agonist of the β2-adrenoceptor. iipseries.orgnih.govatsjournals.org Research indicates that the (R,R)-isomer has a binding affinity for the human β2-adrenoceptor that is approximately 1000 times greater than that of the (S,S)-isomer. google.comnih.gov The (S,S)-enantiomer is considered largely inactive or may even have some undesirable effects. slideshare.netnih.gov This significant difference in activity between the two enantiomers underscores the importance of stereochemistry in the action of formoterol.

Stereoselectivity in the Formation of Formoterol Conjugates, including O-Sulfate

The metabolism of formoterol in humans is stereoselective, meaning the two enantiomers are processed differently by metabolic enzymes. nih.gov The primary metabolic pathways for formoterol are direct glucuronidation and O-demethylation followed by conjugation. drugbank.com While glucuronidation is a major pathway, sulfation also occurs as a minor route of metabolism. drugbank.com

Studies focusing on the conjugation of formoterol have revealed a clear stereoselectivity. In vitro experiments using human liver microsomes have demonstrated that the glucuronidation of formoterol is stereoselective, with a preference for the (S,S)-enantiomer. nih.govresearchgate.net The rate of glucuronide formation was found to be more than two times faster for (S,S)-formoterol than for (R,R)-formoterol. nih.govresearchgate.net This difference is mainly attributed to a higher maximum reaction velocity (Vmax) for the (S,S)-enantiomer. nih.gov

While direct data on the stereoselectivity of O-sulfate formation for formoterol is less detailed in the available literature, studies on other β2-adrenoceptor agonists like salbutamol (B1663637) and terbutaline (B1683087) show that sulfation is a stereoselective process. nih.gov Research on the metabolism of formoterol using human liver phenolsulfotransferase (PST) indicated a 2-fold reduction in the sulfation rate when (R,R)-formoterol is present as a single isomer compared to the racemic mixture. nih.gov This suggests that the (S,S)-enantiomer is sulfated more rapidly. nih.gov

The table below summarizes the kinetic parameters for the glucuronidation of formoterol enantiomers in human liver microsomes. nih.gov

EnantiomerMedian Km (μM)Median Vmax (pmol min-1 mg-1)
(R,R)-formoterol827.62625
(S,S)-formoterol840.44304

Data from incubations with single formoterol enantiomers.

Implications of Stereochemistry for Metabolic Fate and Analytical Resolution

The stereoselectivity in the metabolism of formoterol has significant implications for its metabolic fate and the methods required for its analysis. The preferential metabolism of the (S,S)-enantiomer via glucuronidation and likely sulfation means that the two enantiomers have different clearance rates. nih.govnih.gov This can lead to different plasma concentrations and urinary excretion profiles for (R,R)- and (S,S)-formoterol following administration of the racemic mixture. researchgate.netnih.gov

The distinct metabolic and pharmacokinetic profiles of the formoterol enantiomers necessitate the use of chiral analytical methods for their separation and quantification. chemrxiv.orgasianpubs.orgresearchgate.net Standard chromatographic techniques are unable to distinguish between enantiomers. Therefore, specialized methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or chiral mobile phase additives, are required. chemrxiv.orgasianpubs.orgchemrxiv.org These advanced analytical techniques are crucial for accurately studying the pharmacokinetics of each enantiomer and for quality control in the production of enantiomerically pure or racemic formulations. asianpubs.orgresearchgate.net The successful separation of formoterol enantiomers with a resolution of 2.57 has been achieved using such methods. chemrxiv.orgchemrxiv.org

Enzymology and Metabolic Formation of Rac Formoterol O Sulfate

Role of Sulfotransferases (SULTs) in O-Sulfation

O-sulfation is a crucial phase II metabolic reaction that involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govfu-berlin.de These enzymes are found in various tissues, including the liver, small intestine, kidneys, and lungs, and play a role in the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.comxenotech.com For formoterol (B127741), sulfation is considered a minor metabolic pathway. drugbank.comfda.govnih.govsandoz.comhpra.ie In some in vitro studies using human lung parenchymal cells, formoterol sulfate (B86663) was detected in only one out of three donors, highlighting the variability of this pathway. doi.orgtandfonline.comtandfonline.com

Identification and Characterization of Specific SULT Isoforms

The human SULT superfamily is divided into several families, with SULT1, SULT2, SULT4, and SULT6 being the main families. fu-berlin.de The SULT1 family primarily targets phenolic compounds, while the SULT2 family has a higher affinity for steroids. fu-berlin.de Within the SULT1 family, several isoforms exist, including SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1E1. researchgate.net

Metabolic radiolabeling experiments using crude human liver phenolsulfotransferase (PST) have been conducted to study the sulfation of formoterol isomers. nih.gov While specific SULT isoforms responsible for formoterol sulfation are not as extensively characterized as for other beta-agonists like salbutamol (B1663637) (where SULT1A3 is the major isoenzyme), the SULT1A family is implicated due to its preference for phenolic substrates. mdpi.comresearchgate.netnih.gov For instance, SULT1A3 is predominantly found in the small intestine, with lower levels in the liver. mdpi.com In contrast, SULT1A1 is abundant in the liver. fu-berlin.de The expression of SULT isoforms can vary significantly between tissues, with some studies showing that the expression of SULT1A1, 1A2, and 1A3/4 in the lung is comparable to or even higher than in the liver. doi.org

Substrate Specificity of SULTs towards Formoterol

In vitro metabolic studies have provided insights into the substrate specificity of SULTs. Metabolic radiolabeling experiments with crude human liver phenolsulfotransferase (PST) demonstrated that both the (R,R)- and (S,S)-enantiomers of formoterol, as well as the racemic mixture, undergo sulfation. nih.gov The efficiency of this process, represented by Vmax/Km values, was determined to be 0.151 for (R,R)-formoterol, 0.74 for (S,S)-formoterol, and 0.143 for the racemic mixture. nih.gov These findings suggest that the (S,S)-enantiomer is a more favorable substrate for sulfation by human liver PSTs. nih.gov A reciprocal plot analysis indicated a two-fold reduction in the sulfation rate when (R,R)-formoterol is present as a single isomer compared to the racemate. nih.gov

In Vitro Studies on Formoterol Sulfation Kinetics

In vitro systems, such as human liver microsomes and recombinant SULT enzymes, are instrumental in characterizing the kinetics of drug metabolism, including the sulfation of formoterol. nih.govresearchgate.net These studies help to determine key enzymatic parameters and understand the variability in metabolic rates.

Enzyme Kinetics and Reaction Parameters

Kinetic studies on the sulfation of formoterol enantiomers by crude human liver phenolsulfotransferase (PST) have provided specific parameters. The Vmax/Km values, which indicate the catalytic efficiency of an enzyme, were found to differ between the enantiomers and the racemic mixture. nih.gov

Table 1: Kinetic Parameters of Formoterol Sulfation by Human Liver Phenolsulfotransferase (PST)

Substrate Vmax/Km
(R,R)-formoterol 0.151
(S,S)-formoterol 0.74
(R,R/S,S)-formoterol 0.143

Data from metabolic radiolabeling experiments. nih.gov

These data indicate that the (S,S)-enantiomer is sulfated more efficiently than the (R,R)-enantiomer by the enzymes present in the crude human liver PST preparation. nih.gov

Inter-Species and Intra-Species Variability in Sulfation

Significant variability in drug metabolism exists both between different species and among individuals of the same species. For formoterol, in vitro studies using human lung parenchymal cells showed that formoterol sulfate was detectable in only one of three human donors, indicating considerable intra-species differences in the extent of sulfation. doi.orgtandfonline.comtandfonline.com

Comparison with Other Conjugation Pathways (Glucuronidation, O-Demethylation)

Formoterol undergoes metabolism through several pathways, with direct glucuronidation and O-demethylation being the major routes. drugbank.comfda.govnih.govsandoz.comhpra.ie Sulfation, along with deformylation followed by sulfate conjugation, constitutes a minor pathway. drugbank.comfda.govnih.govsandoz.comhpra.ie

Glucuronidation: This is the primary metabolic pathway for formoterol. drugbank.comfda.govsandoz.com It involves the direct conjugation of glucuronic acid to the phenolic hydroxyl group of the formoterol molecule. drugbank.com Multiple UDP-glucuronosyltransferase (UGT) isoenzymes, including UGT1A1, UGT1A8, and UGT1A9, are involved in this process. drugbank.comsandoz.comhpra.ie Studies with human liver microsomes have shown that the glucuronidation of formoterol is stereoselective, with the (S,S)-enantiomer being metabolized more than twice as fast as the (R,R)-enantiomer. nih.govresearchgate.net

O-Demethylation: This is another significant pathway, which is then followed by glucuronidation. drugbank.comfda.gov This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes, primarily CYP2D6 and CYP2C isoforms. drugbank.comfda.govnih.govsandoz.comhpra.ie

Table 2: Major and Minor Metabolic Pathways of Formoterol

Metabolic Pathway Primary Enzymes Involved Significance
Glucuronidation UGTs (e.g., UGT1A1, UGT1A8, UGT1A9) Major drugbank.comfda.govsandoz.com
O-Demethylation CYPs (e.g., CYP2D6, CYP2C19, CYP2C9) Major drugbank.comfda.govnih.govsandoz.com
Sulfation SULTs (e.g., PST) Minor drugbank.comfda.govnih.govsandoz.comhpra.ie

| Deformylation followed by Sulfation | Not fully characterized | Minor drugbank.comfda.govsandoz.comhpra.ie |

Analytical Methodologies for the Detection and Quantification of Rac Formoterol O Sulfate

Chromatographic Techniques

Chromatographic separation is fundamental to the analysis of rac-Formoterol O-Sulfate, allowing for its isolation from the parent drug and other metabolites prior to detection. The polarity and structural characteristics of the sulfate (B86663) conjugate necessitate specific approaches in liquid chromatography.

Liquid Chromatography (LC)

Liquid chromatography (LC) is a cornerstone for the analysis of formoterol (B127741) and its metabolites from biological samples. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a commonly utilized technique. For compounds like formoterol and its polar metabolites, C8 or C18 stationary phases are frequently employed. mdpi.comresearchgate.net The mobile phase composition is critical for achieving adequate retention and separation. Typically, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used in a gradient elution mode to resolve compounds with varying polarities. mdpi.comresearchgate.net Ion-pairing reagents, such as sodium dodecyl sulfate, can also be incorporated into the mobile phase to improve the retention and peak shape of polar analytes like sulfate conjugates on reversed-phase columns. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. UHPLC is particularly well-suited for the complex matrix of biological samples, providing the efficiency needed to separate metabolites with subtle structural differences. mdpi.comdntb.gov.uauni-kiel.denih.govresearchgate.net The successful quantification of formoterol and the related metabolite, salbutamol-4'-O-sulfate, in human urine and serum has been demonstrated using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comdntb.gov.uauni-kiel.deresearchgate.net This approach underscores the capability of UHPLC to handle the analytical challenges posed by polar drug conjugates.

Table 1: Representative UHPLC Parameters for the Analysis of Formoterol and Related Compounds

ParameterTypical Value
Column C18 or C8, sub-2 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.6 mL/min
Gradient Optimized for separation of parent drug and metabolites
Injection Volume 1 - 10 µL

Note: These are representative parameters and would require optimization for the specific analysis of rac-Formoterol O-Sulfate.

Chiral Chromatography for Enantiomeric Resolution

Formoterol is a chiral compound, existing as a racemic mixture of (R,R)- and (S,S)-enantiomers. Since the pharmacological activity resides primarily in the (R,R)-enantiomer, the stereoselective metabolism of formoterol is of significant interest. Chiral chromatography is employed to separate these enantiomers. This can be achieved using chiral stationary phases (CSPs) or by using chiral mobile phase additives. For instance, an α1-acid glycoprotein (B1211001) column has been used for the chiral separation of formoterol enantiomers. diva-portal.org Another approach involves the use of sulfated β-cyclodextrin as a chiral mobile phase additive with an achiral column. chemrxiv.org While these methods have been applied to the parent drug, their application to the direct enantiomeric resolution of rac-Formoterol O-Sulfate would require specific method development, as the addition of the sulfate group could influence the chiral recognition mechanism.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the sensitive and selective detection and quantification of drug metabolites. Its coupling with liquid chromatography provides a powerful analytical platform.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (in this case, the protonated or deprotonated molecule of Formoterol O-Sulfate) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for precise quantification at very low concentrations. nih.gov Studies on formoterol metabolism have successfully utilized LC-MS/MS to identify and quantify various metabolites, including conjugates. nih.govnih.gov

Table 2: Hypothetical MS/MS Transitions for Formoterol O-Sulfate

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Polarity
Formoterol O-Sulfate[M-H]⁻Hypothetical fragmentsNegative
Formoterol O-Sulfate[M+H]⁺Hypothetical fragmentsPositive

Note: The specific m/z values would need to be determined experimentally.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules such as drug metabolites. shimadzu.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it compatible with LC. ESI can be operated in both positive and negative ion modes. For the analysis of Formoterol O-Sulfate, negative ion mode would likely be highly effective due to the presence of the acidic sulfate group, which readily forms a [M-H]⁻ ion. Positive ion mode, detecting the [M+H]⁺ ion, is also a possibility and has been used for the analysis of the parent formoterol molecule. shimadzu.com The choice of ionization mode would be determined during method development to achieve the highest sensitivity and specificity. Studies on formoterol and its metabolites have successfully employed ESI for their detection. nih.govnih.govshimadzu.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

The analysis of rac-Formoterol O-Sulfate in complex biological matrices is most effectively achieved using tandem mass spectrometry (MS/MS), particularly with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. researchgate.netmdpi.com These techniques provide exceptional sensitivity and selectivity, which are necessary for detecting the low concentrations typical of drug metabolites.

The process involves coupling a liquid chromatography (LC) system to a tandem mass spectrometer, often a triple quadrupole instrument, with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.comnih.gov In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion, which for rac-Formoterol O-Sulfate would be its protonated molecule [M+H]⁺. This isolated ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas like argon. researchgate.net The third quadrupole (Q3) is then set to monitor for specific, characteristic product ions that result from the fragmentation of the precursor.

The combination of a specific precursor ion and one or more specific product ions creates a highly selective "transition." Monitoring these transitions allows for the confident identification and precise quantification of the analyte, even in the presence of many other co-eluting compounds from the biological matrix. science.gov For robust quantification, typically one transition is used for quantification (quantifier) and at least one other is used for confirmation (qualifier). oup.com While specific transitions for rac-Formoterol O-Sulfate are not widely published, the methodology follows the established principles for related compounds. For instance, in the analysis of formoterol and its metabolites, researchers develop and optimize MRM methods by identifying the most intense and stable precursor and product ions. mdpi.comresearchgate.net

Table 1: Illustrative MRM Parameters for Beta-2 Agonist Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierMode
Formoterol345.2149.1121.1ESI+
Salbutamol-4′-O-Sulfate318.1148.1130.1ESI+
rac-Formoterol-O-Sulfate[Value][Value][Value]ESI+

Note: Specific m/z values for rac-Formoterol O-Sulfate are dependent on the specific conjugate (e.g., phenolic sulfate) and require experimental determination. The table structure is based on established methods for similar analytes. researchgate.net

Sample Preparation and Extraction Procedures for Biological Matrices

Given the complexity of biological matrices such as urine and plasma, and the typically low concentrations of metabolites, sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. mdpi.comfu-berlin.de The primary goals are to isolate rac-Formoterol O-Sulfate from proteins, salts, and other endogenous components and to transfer it into a clean solvent compatible with the LC-MS/MS system. The most common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). mdpi.com

Solid Phase Extraction is a widely used technique for cleaning up and concentrating analytes from aqueous samples like urine and plasma. mdpi.com The method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For a polar compound like a sulfate conjugate, a mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbent is often effective. mdpi.comresearchgate.net

A typical SPE procedure involves the following steps:

Conditioning: The SPE cartridge is first washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent. nih.gov

Sample Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the cartridge. rac-Formoterol O-Sulfate and other components will be retained on the sorbent based on their physicochemical properties.

Washing: The cartridge is washed with a specific solvent or series of solvents to remove interfering compounds while leaving the analyte of interest bound to the sorbent. nih.gov

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated rac-Formoterol O-Sulfate from the cartridge. researchgate.net The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system. researchgate.net

Liquid-Liquid Extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological phase and an organic solvent. For formoterol and its metabolites, LLE is often performed after pH adjustment. researchgate.netnih.gov

The general LLE procedure is as follows:

The biological sample (e.g., urine) is placed in a tube.

The pH of the sample is adjusted. For the extraction of formoterol, an alkaline pH of around 9.5 is commonly used. nih.gov

An immiscible organic solvent, or a mixture of solvents, is added. A common choice for formoterol analysis is a mixture of diethyl ether and isopropanol (B130326) (e.g., in a 5:1 v/v ratio). nih.gov

The mixture is vortexed vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase and then centrifuged to separate the two layers.

The organic layer containing the analyte is carefully transferred to a new tube.

The solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. science.gov

In many metabolic studies, the goal is to measure the total amount of a drug, which includes both the parent compound and its conjugated metabolites. To quantify the total formoterol that was originally conjugated as rac-Formoterol O-Sulfate, an enzymatic hydrolysis step is required prior to extraction. fu-berlin.denih.gov

This process uses a sulfatase enzyme to cleave the sulfate group from the metabolite, releasing the parent formoterol molecule. fu-berlin.de The procedure typically involves:

Incubating the biological sample (e.g., urine) with a solution containing a sulfatase enzyme (e.g., from Helix pomatia, which contains both β-glucuronidase and sulfatase activity) at an optimized pH and temperature (e.g., 50°C) for a specific duration. researchgate.netmdpi.com

After incubation, the reaction is stopped, and the sample is prepared for extraction using SPE or LLE as described above. By analyzing the sample with and without the hydrolysis step, one can determine the concentration of both the free parent drug and the amount that was present as the sulfate conjugate.

Liquid-Liquid Extraction (LLE)

Method Validation Parameters (Specificity, Sensitivity, Accuracy, Precision)

For an analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process according to international guidelines. researchgate.neteuropa.eu The key parameters assessed are specificity, sensitivity, accuracy, and precision. elementlabsolutions.comchromatographyonline.com

Specificity: This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as endogenous matrix components, other metabolites, or impurities. elementlabsolutions.comchromatographyonline.com In LC-MS/MS, specificity is ensured by the combination of chromatographic retention time and the unique precursor-to-product ion transitions monitored in MRM mode. science.gov

Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com For formoterol analysis in biological fluids, LOQs are often in the low pg/mL to ng/mL range. mdpi.comnih.gov

Accuracy: Accuracy describes the closeness of the measured value to the true value. europa.euelementlabsolutions.com It is typically assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte and is expressed as the percentage of recovery or the percent bias from the nominal concentration. europa.eu For formoterol assays, accuracy is generally expected to be within ±15%. nih.gov

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. europa.euelementlabsolutions.com It is evaluated at two levels: intra-assay precision (repeatability within the same day) and inter-assay precision (intermediate precision across different days). It is expressed as the relative standard deviation (RSD%). Validated methods for formoterol typically demonstrate an RSD of less than 15%. researchgate.netresearchgate.net

Table 2: Typical Method Validation Parameters for Formoterol Quantification

Validation ParameterTypical Acceptance CriteriaExample Finding for Formoterol Assay
Linearity (R²) > 0.99> 0.999 researchgate.net
Range Covers expected concentrations0.5 - 50 ng/mL nih.gov
Accuracy (Bias %) Within ±15% (±20% at LOQ)-1.0% to -6.8% nih.gov
Precision (RSD %) ≤ 15% (≤ 20% at LOQ)≤ 5.4% researchgate.net
Limit of Quantification (LOQ) Dependent on application0.5 ng/mL nih.gov or as low as 41.0 pg/mL mdpi.com
Specificity No significant interference at analyte retention timeAchieved via unique MRM transitions mdpi.com

Note: These values are derived from studies on formoterol and serve as a benchmark for what would be expected for a validated rac-Formoterol O-Sulfate assay.

Pharmacological and Biochemical Investigations of Rac Formoterol O Sulfate Beyond Therapeutic Application

In Vitro Studies on Receptor Interactions and Cellular Effects

Assessment of Agonist/Antagonist Activity on Adrenergic Receptors

Formoterol (B127741), the parent compound of rac Formoterol O-Sulfate, is a potent and selective β2-adrenergic receptor agonist. drugbank.comeuropa.eudrugs.com Inhaled formoterol acts locally on the β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. drugs.comfda.gov In vitro studies have demonstrated that formoterol possesses over 200 times greater agonist activity at β2-receptors compared to β1-receptors. drugs.comfda.govnih.gov While β2-receptors are the main adrenergic receptors in bronchial smooth muscle, β1-receptors are predominant in the heart. drugbank.comdrugs.com However, the human heart also contains β2-receptors, accounting for 10% to 50% of the total beta-adrenergic receptors. drugs.comfda.govnih.gov

The addition of a sulfate (B86663) group to formoterol to create this compound significantly modifies its chemical and biological properties. evitachem.com While detailed studies on the direct receptor binding profile of this compound are limited, the sulfonation process is a recognized metabolic pathway for formoterol. drugbank.comeuropa.eudrugs.com This metabolic transformation can alter the compound's interaction with adrenergic receptors. Generally, sulfation increases the water solubility of compounds, which can affect their distribution and receptor accessibility.

The racemic mixture of formoterol consists of the (R,R) and (S,S) enantiomers. drugbank.com The (R,R)-enantiomer is the pharmacologically active component, while the (S,S)-enantiomer is considered inactive. nih.gov Studies comparing the bronchodilating effects of (R,R)-formoterol and racemic formoterol on human bronchial tissue have shown that the pure (R,R)-enantiomer is more potent. nih.gov

Evaluation of Intracellular Signaling Pathways (e.g., cAMP)

The pharmacological effects of β2-adrenergic agonists like formoterol are mediated through the stimulation of intracellular adenylyl cyclase. drugs.comfda.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugs.comfda.gov An increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle. drugs.comfda.gov

While direct studies on the effect of this compound on cAMP signaling are not extensively documented, the activity of its parent compound provides a basis for understanding its potential actions. The activation of β2-adrenergic receptors by formoterol initiates a cascade of events starting with the stimulation of adenylyl cyclase, which in turn elevates intracellular cAMP. genome.jp This second messenger, cAMP, then activates protein kinase A (PKA), which phosphorylates various cellular proteins, ultimately resulting in smooth muscle relaxation. genome.jp Given that this compound is a metabolite of formoterol, its ability to modulate this pathway would depend on its own affinity and efficacy at the β2-adrenergic receptor.

Comparison of this compound with Parent Compound and Other Metabolites

The metabolism of formoterol primarily occurs through direct glucuronidation at the phenolic hydroxyl group and O-demethylation followed by glucuronide conjugation. drugs.comnih.govnih.gov Sulfate conjugation represents a minor metabolic pathway. drugbank.comdrugs.comnih.gov The addition of a sulfate group to formoterol significantly alters its physicochemical properties, which in turn affects its biological activity and disposition.

In vitro studies comparing the (R,R)-enantiomer of formoterol with the racemic mixture have shown that (R,R)-formoterol may induce greater relaxation of precontracted airway smooth muscle cells. nih.gov It has also been suggested that (R,R)-formoterol may have a greater inhibitory effect on certain contractile responses in the airways compared to the racemic mixture. nih.gov

The various metabolites of formoterol, including the O-sulfate conjugate, will have different pharmacological profiles compared to the parent drug. The process of sulfonation, catalyzed by sulfotransferase enzymes, generally leads to more water-soluble compounds that are more readily excreted. fu-berlin.de This increased hydrophilicity can reduce the ability of the metabolite to cross cell membranes and interact with intracellular targets.

Interactive Data Table: Comparison of Formoterol and its Enantiomers

CompoundReceptor ActivityPotency
rac-Formoterol β2-adrenergic agonistLess potent than (R,R)-Formoterol nih.gov
(R,R)-Formoterol Active β2-adrenergic agonistMore potent than rac-Formoterol nih.govnih.gov
(S,S)-Formoterol Inactive enantiomer-

Preclinical In Vivo Studies on Metabolite Disposition and Biological Fate (excluding human trials)

Excretion Pathways and Recovery in Animal Models

Preclinical studies in animal models provide insight into the excretion and disposition of formoterol and its metabolites. Following administration of radiolabeled formoterol in rats, evidence of transfer into maternal milk has been reported. europa.eu In animal reproduction studies, placental transfer of formoterol and/or its metabolites has been demonstrated.

Studies in healthy subjects (which can provide a model for understanding general excretion pathways) following simultaneous oral and intravenous administration of radiolabeled formoterol showed that 62% of the radioactivity was excreted in the urine and 24% was eliminated in the feces. europa.eufda.govmedsafe.govt.nz The primary metabolites found are glucuronide conjugates. researchgate.netresearchgate.net While specific data on the excretion of this compound in animal models is limited, the general pathways of formoterol excretion suggest that as a sulfated metabolite, it would primarily be eliminated through renal and biliary routes.

Toxicity studies in animals have shown that the adverse effects of formoterol are mainly related to its pharmacological actions on the cardiovascular system at high doses. fda.gov.ph

Interactive Data Table: Excretion of Radiolabeled Formoterol in Healthy Subjects

Excretion RoutePercentage of Recovered Radioactivity
Urine 62% europa.eufda.govmedsafe.govt.nz
Feces 24% europa.eufda.govmedsafe.govt.nz

Potential for Regeneration of Parent Compound

The potential for a metabolite to regenerate its parent compound is an important consideration in pharmacology. In the case of this compound, this would involve the enzymatic removal of the sulfate group, a process known as desulfation, which is catalyzed by sulfatases. fu-berlin.de

While there is no direct evidence from the provided search results to suggest that this compound is regenerated back to formoterol in vivo, the possibility exists within the broader context of drug metabolism. If regeneration were to occur, it could potentially prolong the pharmacological effect of the parent drug. The term "parent compound" refers to the original substance from which a derivative is formed. googleapis.com

Role of O-Sulfation in Modulating Bioactivity and Inactivation

O-sulfation represents a key metabolic pathway in the biotransformation of numerous compounds, including pharmaceuticals. This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. bham.ac.uk The addition of the highly polar sulfate moiety fundamentally alters the physicochemical properties of the substrate, generally increasing its water solubility and facilitating its excretion from the body. fu-berlin.de In the context of formoterol, O-sulfation at the phenolic hydroxyl group is a recognized, albeit minor, metabolic route that primarily contributes to the drug's inactivation and clearance. drugbank.comnih.gov

Investigations into the metabolism of formoterol have identified sulfate conjugation as one of the pathways alongside primary metabolism via direct glucuronidation and O-demethylation. drugbank.comnih.gov Studies have confirmed the presence of formoterol sulfate in human lung parenchymal cells and in urine following formoterol administration, indicating that this metabolic process occurs in humans. nih.govnih.gov The enzymes responsible for this reaction, sulfotransferases, are expressed in the lung at levels comparable to or even higher than in the liver, suggesting that local metabolism within the target organ can contribute to the inactivation of formoterol. nih.gov The sulfation of a phenolic group, as is the case with formoterol, typically results in detoxification and the formation of an inactive metabolite. nih.gov

Research into the stereoisomers of formoterol has revealed significant differences in their susceptibility to O-sulfation. Formoterol is a racemic mixture composed of the (R,R) and (S,S) isomers. nih.gov The (R,R)-isomer is responsible for the therapeutic effects, exhibiting an affinity for the beta(2)-adrenoceptor that is approximately 1000 times greater than that of the (S,S)-isomer. nih.gov Metabolic studies using human liver phenolsulfotransferase (PST) have shown that the (S,S)-isomer is a much better substrate for sulfation than the therapeutically active (R,R)-isomer. nih.gov

Table 1: Metabolic Sulfation Kinetics of Formoterol Isomers by Human Liver Phenolsulfotransferase (PST)

IsomerVmax/KmRelative Sulfation Rate
(R,R)-Formoterol0.151Low
(S,S)-Formoterol0.740High
(R,R/S,S)-Formoterol (Racemic)0.143Low
Data derived from metabolic radiolabeling experiments. nih.gov

Emerging Research Directions and Unexplored Avenues for Rac Formoterol O Sulfate

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The low concentrations of sulfate (B86663) metabolites in biological matrices necessitate highly sensitive analytical methods for their detection and quantification. Recent progress in mass spectrometry has been crucial in enabling the comprehensive profiling of formoterol (B127741) metabolites.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique, allowing for the sensitive quantitation of formoterol and its metabolites in plasma and urine, with limits of quantification reaching the picogram per milliliter (pg/mL) level. nih.govmdpi.comresearchgate.netijrar.org

More advanced workflows employ sophisticated mass spectrometry systems like the ZenoTOF 7600, which utilizes both collision-induced dissociation (CID) and electron-activated dissociation (EAD). sciex.comwiley.com This dual fragmentation approach provides richer spectral data, enhancing the confidence of structural assignments for metabolites. sciex.comwiley.com In one study, this method was used to identify 20 potential phase I and phase II metabolites of formoterol after incubation with rat liver microsomes. sciex.comsciex.com Such techniques are invaluable for distinguishing between isomers and confirming the site of conjugation, which is critical for differentiating O-sulfate from other potential conjugates.

Table 1: Advanced Analytical Techniques in Formoterol Metabolite Analysis
TechniqueApplicationKey AdvantagesReference
UPLC-MS/MSQuantification of formoterol enantiomers in plasma and skeletal muscle.High sensitivity (pg/mL levels), robust and precise quantification. nih.govutas.edu.au
LC-MS/MSIdentification and quantification of formoterol and its metabolites (including glucuronides and O-demethylated forms) in urine.Direct analysis of urine samples with minimal preparation, suitable for metabolic profiling. nih.govresearchgate.net
ZenoTOF 7600 System (with CID and EAD)Identification and structural elucidation of phase I and phase II metabolites.Provides complementary fragmentation data for confident structure assignment, especially for locating conjugation sites. sciex.comwiley.com

Cross-species Comparative Metabolism Studies

Understanding how formoterol metabolism varies across different species is fundamental for preclinical drug development and for interpreting toxicological data. In vitro and in vivo studies have been conducted in humans, rats, dogs, and guinea pigs. fda.govfda.gov

The primary metabolic pathway across these species is direct phenolic O-glucuronidation. fda.gov However, the extent of metabolism and the profile of minor metabolites can differ. For example, rats exhibit extensive first-pass metabolism, and enterohepatic circulation has been demonstrated. fda.gov While sulfate conjugation is a minor route in all species studied, its relative importance may vary. A study using radiolabeled formoterol in healthy men confirmed that the main metabolite in urine is the phenol (B47542) glucuronide, but also noted the presence of a previously unidentified sulfate conjugate. nih.govdiva-portal.org

Table 2: Comparison of Formoterol Metabolism Across Species
SpeciesPrimary Metabolic PathwayKnown Minor PathwaysKey FindingsReference
HumanDirect Phenolic O-GlucuronidationO-demethylation, Sulfate Conjugation, DeformylationSulfate conjugation is a minor pathway; glucuronidation is stereoselective. drugbank.comdrugs.comnih.govnih.gov
RatDirect Phenolic O-GlucuronidationO-demethylationExhibits extensive first-pass metabolism and enterohepatic circulation. fda.govfda.gov
DogDirect Phenolic O-Glucuronidation-Metabolic profile appears similar to other species, with glucuronidation dominating. fda.govfda.gov
Guinea PigDirect Phenolic O-Glucuronidation-In vitro studies with hepatocytes confirm the primary glucuronidation pathway. fda.govfda.gov

Future cross-species studies could leverage advanced analytical techniques to specifically quantify and compare the levels of Formoterol O-Sulfate, providing insights into whether certain animal models are more representative of this minor human metabolic pathway.

Computational Chemistry and Modeling of Sulfation Pathways and Metabolite Activity

Currently, there is limited published research applying computational chemistry specifically to the sulfation of formoterol. This represents a significant unexplored avenue. Computational modeling could provide predictive insights into the formation and activity of rac-Formoterol O-Sulfate.

Potential research directions include:

Molecular Docking: Simulating the interaction of (R,R)- and (S,S)-formoterol with the active sites of various human sulfotransferase (SULT) enzymes. This could predict which SULT isoforms are responsible for formoterol sulfation and whether the process is likely to be stereoselective, similar to what has been observed for other beta-agonists. acs.org

Quantum Mechanics (QM) Calculations: Modeling the reaction mechanism of sulfation to understand the energetic favorability and regioselectivity (i.e., which hydroxyl group is most likely to be sulfated).

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the (lack of) biological activity of the sulfate metabolite based on its physicochemical properties compared to the parent compound.

Pharmacophore Modeling: Comparing the 3D pharmacophore of Formoterol O-Sulfate with that of active formoterol to computationally rationalize differences in receptor binding affinity.

These computational approaches could guide and streamline future wet-lab experiments, prioritizing the investigation of the most likely SULT enzymes and biological effects.

Research on Transporter-Mediated Disposition of Sulfate Conjugates

The disposition and elimination of drug metabolites are often mediated by membrane transporters. While research has focused on transporters for the parent formoterol compound, the transport of its sulfate conjugates is not well understood.

Formoterol itself has been identified as a substrate for Organic Cation Transporters (OCTs), specifically OCT1, which mediates its uptake with some stereoselectivity. acs.orgsci-hub.se However, the addition of a negatively charged sulfate group fundamentally changes the molecule's properties from a cation to an anion.

This suggests that transporters responsible for the efflux of anionic compounds are likely involved in the disposition of Formoterol O-Sulfate. Emerging research should investigate the role of:

Multidrug Resistance-Associated Proteins (MRPs): Members of the ABC transporter family, such as MRP1, MRP2, and MRP3, are well-known for their role in transporting sulfated and glucuronidated metabolites out of cells and into bile or blood for renal elimination. researchgate.net

Organic Anion-Transporting Polypeptides (OATPs): These transporters, part of the SLC family, mediate the uptake of a wide range of anionic compounds into cells, particularly in the liver and kidney, playing a role in hepatic and renal clearance.

Organic Anion Transporters (OATs): Also part of the SLC family, OATs are critical for the secretion of anionic drugs and metabolites from the blood into the urine within the kidney.

Investigating the interaction of rac-Formoterol O-Sulfate with these transporter families is a critical next step to fully understand its pharmacokinetics and potential for drug-drug interactions at the level of metabolic clearance.

Q & A

Q. What analytical methods are recommended for quantifying rac Formoterol O-Sulfate in biological matrices?

The preferred method for quantification is ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to reduce matrix interference.
  • Chromatographic separation : Use of a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
  • Validation parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
  • Reference standards : Biosynthesized metabolites (e.g., salbutamol-4′-O-sulfate) should be quantified via qNMR for accurate calibration .

Q. What are the key challenges in accurately quantifying this compound in human serum and urine?

Challenges include:

  • Matrix effects : Co-eluting substances in biological fluids can suppress ionization efficiency. Mitigate using isotope-labeled internal standards (e.g., deuterated formoterol) .
  • Metabolite interference : Sulfonated metabolites (e.g., salbutamol-4′-O-sulfate) require chromatographic resolution to avoid false positives .
  • Low concentrations : Sensitivity thresholds must be ≤1 ng/mL for anti-doping or pharmacokinetic studies .

Q. Which factors influence the stability of this compound in stored biological samples?

Stability is affected by:

  • pH : Acidic conditions accelerate degradation; maintain samples at pH 6–7.
  • Temperature : Store at -80°C to prevent hydrolysis over long-term storage (>6 months).
  • Freeze-thaw cycles : Limit to ≤3 cycles to preserve analyte integrity .

Advanced Research Questions

Q. How can researchers optimize UHPLC-MS/MS parameters for simultaneous detection of this compound and its metabolites?

Optimization strategies include:

  • Mobile phase adjustment : Use 0.1% ammonium acetate instead of formic acid to enhance ionization of sulfated metabolites.
  • Column selection : Employ a HILIC column for polar metabolite separation.
  • Ionization mode : Positive electrospray ionization (ESI+) for parent compounds; negative mode (ESI-) for sulfated metabolites .

Q. How should contradictory data between this compound excretion profiles in different studies be addressed?

Conduct a methodological audit to identify discrepancies:

  • Compare dosing protocols : Single vs. combined inhalation affects urinary excretion rates.
  • Analyze demographic variables : Sex-specific differences in sulfation efficiency may explain variability .
  • Re-examine analytical sensitivity : Differences in LLOQ (lower limit of quantification) between labs can skew results .

Q. What methodological considerations are critical when designing studies to assess sex-specific differences in this compound pharmacokinetics?

Key considerations include:

  • Stratified sampling : Ensure equal representation of sexes in cohort design.
  • Hormonal controls : Track menstrual cycle phases in female participants, as estrogen may influence sulfotransferase activity.
  • Sample size justification : Power analyses should account for expected sex-based variability (e.g., 20–30% difference in AUC) .

Q. What advanced techniques are employed to differentiate this compound from its diastereoisomers during purity assessment?

Use chiral chromatography with cellulose-based columns to resolve diastereoisomers. Confirm identity via:

  • qNMR spectroscopy : Compare chemical shifts of resolved isomers (e.g., 400 MHz analysis in d6-DMSO) .
  • Stereochemical reference standards : USP Formoterol Resolution Mixture RS provides benchmarks for impurity quantification .

Q. How can researchers validate the proportional excretion of sulfonated metabolites of this compound across multiple cohorts?

  • Multi-center validation : Standardize protocols for sample collection (e.g., urine pH, time-to-freeze).
  • Cross-lab calibration : Share reference materials (e.g., in-house biosynthesized metabolites) to harmonize quantitation .

Q. What experimental approaches best address matrix effects when quantifying trace levels of this compound in complex biological samples?

  • Matrix-matched calibration : Prepare standards in pooled blank matrix (e.g., drug-free urine) to mimic sample conditions.
  • Post-column infusion : Diagnose ion suppression zones and adjust gradient elution accordingly .

How should researchers structure data presentation to effectively link this compound pharmacokinetic findings to original research questions?

Follow the IMRaD framework :

  • Results section : Present data in tables/charts with descriptive titles (e.g., "Table 1: Urinary excretion rates by sex").
  • Discussion section : Explicitly tie excretion patterns to hypotheses (e.g., "Combined dosing increased sulfated metabolite AUC by 40%, supporting Hypothesis 2") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.